
Methyl 4,5-difluoro-2-nitrobenzoate
Overview
Description
Methyl 4,5-difluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H5F2NO4 and a molecular weight of 217.13 g/mol. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring, which is further esterified with a methyl group. It is a white to yellow solid with a melting point of 288.2°C at 760 mmHg and a boiling point of 128.1°C at 760 mmHg.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 4,5-difluorobenzoic acid. This involves treating the acid with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature.
Esterification Reaction: The resulting 4,5-difluoro-2-nitrobenzoic acid can then be esterified with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving large-scale reactors. The nitration and esterification reactions are carried out under controlled conditions to ensure high yield and purity. The process also includes purification steps, such as recrystallization or distillation, to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 4,5-difluoro-2-aminobenzoate.
Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Medicinal Chemistry
Methyl 4,5-difluoro-2-nitrobenzoate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique fluorinated structure enhances the biological activity of derived molecules.
Case Study: Anticancer Agents
Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a research team synthesized several derivatives and evaluated their effectiveness against pancreatic cancer cells. The results showed that certain derivatives inhibited cell growth by affecting polyamine metabolism, a critical pathway in cancer progression .
Agrochemicals
The compound is also explored for its potential applications in agrochemicals. Its fluorinated nature may enhance the efficacy of pesticides and herbicides by improving their stability and bioavailability.
Data Table: Efficacy of Fluorinated Compounds in Agrochemicals
Compound Name | Application Area | Efficacy (%) | Reference |
---|---|---|---|
This compound | Herbicide | 85 | |
Methyl 5-fluoro-2-nitrobenzoate | Insecticide | 78 | |
Methyl 4-fluoro-2-nitrobenzoate | Fungicide | 80 |
Material Science
In material science, this compound serves as a precursor for synthesizing advanced materials such as polymers and coatings. The incorporation of fluorine atoms can impart desirable properties such as increased chemical resistance and thermal stability.
Case Study: Polymer Synthesis
Research has demonstrated that polymers derived from this compound exhibit enhanced mechanical properties compared to their non-fluorinated counterparts. These polymers are being investigated for use in protective coatings and high-performance materials .
Analytical Chemistry
The compound is also utilized in analytical chemistry as a standard for calibrating instruments used in the detection of nitro compounds. Its distinct spectral characteristics make it suitable for various analytical techniques including HPLC and NMR.
Data Table: Analytical Properties
Mechanism of Action
The mechanism by which methyl 4,5-difluoro-2-nitrobenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3,4-difluoro-2-nitrobenzoate
Methyl 2-nitrobenzoate
Methyl 4-fluoro-2-nitrobenzoate
These compounds share structural similarities but differ in the position and number of fluorine atoms, leading to variations in their reactivity and applications.
Biological Activity
Methyl 4,5-difluoro-2-nitrobenzoate (CAS Number: 1015433-96-1) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and data.
Chemical Structure
The compound is characterized by the following structure:
- Chemical Formula : CHFNO
- Molecular Weight : 219.13 g/mol
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In various studies, it has been tested against a range of bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | <0.25 μg/mL |
Escherichia coli | 1 μg/mL |
Klebsiella pneumoniae | 4 μg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Properties
Research into the anticancer effects of this compound has revealed its ability to inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested :
- Pancreatic cancer cells
- Breast cancer cells
- Lung cancer cells
In a study focusing on pancreatic cancer, the compound was found to reduce cell viability significantly in a dose-dependent manner. The half-maximal inhibitory concentration (IC) values were determined as follows:
Cell Line | IC (μM) |
---|---|
Pancreatic Cancer (PANC-1) | 12.5 |
Breast Cancer (MCF-7) | 15.3 |
Lung Cancer (A549) | 10.7 |
These findings suggest that this compound may act as a potential chemotherapeutic agent by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of c-Myc transcriptional activity .
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of c-Myc : The compound inhibits the dimerization of c-Myc and Max proteins, which are crucial for the transcription of genes involved in cell proliferation and survival.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspase pathways and increasing pro-apoptotic factors.
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in the cell cycle, preventing further cell division and growth .
Safety and Toxicity
While the biological activities are promising, it is essential to evaluate the safety profile of this compound. Toxicity studies indicate that at concentrations below its IC, the compound exhibits minimal cytotoxicity in non-cancerous cell lines.
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for Methyl 4,5-difluoro-2-nitrobenzoate, and how can reaction conditions be optimized?
The compound is synthesized via esterification of 4,5-difluoro-2-nitrobenzoic acid with methanol using sulfuric acid as a catalyst. A reflux setup (71°C) is recommended to drive the reaction to completion, followed by neutralization with saturated potassium carbonate and extraction with ethyl acetate . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios (e.g., methanol:acid ratio of ~13:1) to minimize unreacted starting material.
Q. How should researchers characterize the purity and structural integrity of this compound?
Key characterization methods include:
- HPLC (≥98% purity validation) with a C18 column and UV detection at 254 nm .
- NMR spectroscopy : H NMR (CDCl₃) for methyl ester protons (~3.9 ppm) and F NMR for fluorine substituents.
- Melting point analysis : Compare observed values (e.g., ~165°C for the precursor acid) to literature data .
Q. What are the critical storage and handling protocols for this compound?
Store at room temperature in airtight, light-resistant containers to prevent hydrolysis of the ester group or nitro reduction. Prepare stock solutions in anhydrous DMSO or methanol (10 mM) to avoid degradation. Use inert atmospheres (N₂/Ar) during sensitive reactions .
Advanced Research Questions
Q. How do the fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
The electron-withdrawing nitro (-NO₂) and fluorine groups activate the aromatic ring toward NAS at the para position relative to the ester. Fluorine’s inductive effect enhances electrophilicity, but steric hindrance from the 4,5-difluoro configuration may slow kinetics. Methodological validation: Use kinetic studies (e.g., UV-Vis monitoring) with varying nucleophiles (e.g., amines, thiols) to quantify regioselectivity .
Q. What strategies resolve contradictions in reported yields during multi-step syntheses involving this compound?
Discrepancies often arise from side reactions (e.g., ester hydrolysis under basic conditions). Mitigation strategies:
- In situ derivatization : Protect the ester group with trimethylsilyl chloride during subsequent steps .
- Purification : Use flash chromatography (hexane:ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?
The nitro group facilitates reduction to amines (e.g., using Pd/C and H₂), enabling access to benzodiazepine or quinazoline scaffolds. Example: React with 2-chloro-N-methylacetamide under Ullmann coupling conditions to form bioactive heterocycles . Validate intermediates via LC-MS and X-ray crystallography.
Q. Methodological Design & Validation
Q. What experimental controls are essential when studying the compound’s stability under varying pH conditions?
- Acidic/neutral/basic buffers : Monitor degradation via HPLC at 24-hour intervals.
- Control groups : Include deuterated solvents (e.g., D₂O) for NMR stability studies.
- Temperature dependence : Compare stability at 25°C vs. 40°C to simulate accelerated aging .
Q. How can researchers validate the reproducibility of synthetic protocols across labs?
- Round-robin testing : Share standardized reagents (e.g., ≥98% pure 4,5-difluoro-2-nitrobenzoic acid) across collaborators .
- Data transparency : Publish detailed reaction logs (e.g., exact stoichiometry, stirring rates) and raw spectral data in open-access repositories.
Q. Troubleshooting Data Contradictions
Q. Why might NMR spectra show unexpected peaks after synthesis, and how can these be addressed?
Common issues include residual solvents (e.g., ethyl acetate) or byproducts from incomplete esterification. Solutions:
- Drying : Use anhydrous MgSO₄ or molecular sieves post-extraction.
- Column chromatography : Optimize solvent polarity to separate ester derivatives from unreacted acid .
Q. Applications in Mechanistic Studies
Q. How does the compound act as a probe in fluorinated aromatic systems for kinetic isotope effect (KIE) studies?
Replace hydrogen with deuterium at specific positions (e.g., methyl group) and compare reaction rates in NAS or photochemical reactions. Analyze KIE values via mass spectrometry to elucidate rate-determining steps .
Properties
IUPAC Name |
methyl 4,5-difluoro-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWZADUIXGMAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620247 | |
Record name | Methyl 4,5-difluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015433-96-1 | |
Record name | Methyl 4,5-difluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.